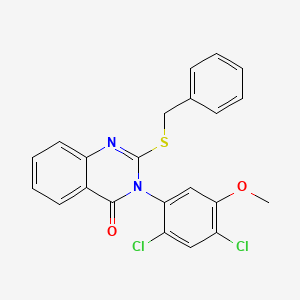
2-(benzylsulfanyl)-3-(2,4-dichloro-5-methoxyphenyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzylsulfanyl)-3-(2,4-dichloro-5-methoxyphenyl)-4(3H)-quinazolinone, commonly known as 2-BS-3-DMPQ, is a novel quinazolinone compound with promising potential for various scientific research applications. 2-BS-3-DMPQ has been found to have a wide range of biochemical and physiological effects, and has been studied for its potential use in lab experiments.
Scientific Research Applications
Synthesis and Structural Analysis
- Quinazolinones, including derivatives similar to the compound , have been synthesized using various methods, such as the reaction of specific quinazolinone precursors with chlorosulfonic acid and ammonia gas. The structures of these compounds are typically confirmed using spectroscopic methods like IR, NMR, and mass spectrometry (Hayun et al., 2012).
Biological Activities
- Quinazolinones have demonstrated a wide range of biological activities. These include antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic properties. Such diverse activities make them valuable for further exploration in pharmaceutical research (Osarumwense Peter Osarodion, 2023).
Hypolipidemic Activities
- Some derivatives of quinazolinones have been studied for their hypolipidemic (cholesterol and triglyceride-lowering) effects. Substitutions on the quinazolinone ring, such as the addition of methyl or benzyl groups, can enhance these activities, making them of interest in the treatment of hyperlipidemia (Y. Kurogi et al., 1996).
Anticancer Potential
- Quinazolinones have shown significant cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents. Specific compounds within this class have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells (M. Hour et al., 2007).
Antitumor Activity
- Several quinazolinone analogs have been synthesized and evaluated for their antitumor activities. Some of these compounds have shown promising results compared to known drugs, indicating their potential as templates for developing more potent antitumor agents (A. M. Al-Obaid et al., 2009).
Antioxidant Properties
- Quinazolinones have also been evaluated for their antioxidant properties, with certain derivatives showing promising results in different antioxidant activity assays. Structural modifications, such as the addition of hydroxyl groups, can enhance these properties (Janez Mravljak et al., 2021).
properties
IUPAC Name |
2-benzylsulfanyl-3-(2,4-dichloro-5-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O2S/c1-28-20-12-19(16(23)11-17(20)24)26-21(27)15-9-5-6-10-18(15)25-22(26)29-13-14-7-3-2-4-8-14/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDVCBQGFAVECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-3-(2,4-dichloro-5-methoxyphenyl)-4(3H)-quinazolinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide](/img/structure/B2437307.png)
![2-(2-Chloro-6-fluorophenyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2437309.png)
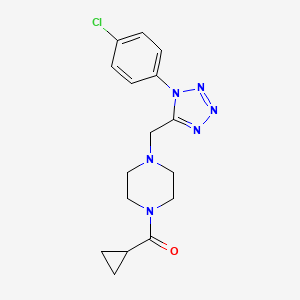
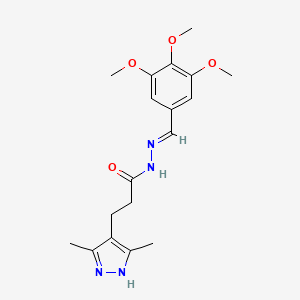

![[5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furyl]-N-[(Z)-(3-fluorophenyl)methylidene]methanamine](/img/structure/B2437316.png)
![Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2437318.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(1H-indol-1-yl)acetamide](/img/structure/B2437320.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2437322.png)
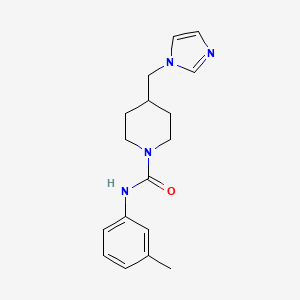
![N-(2-fluorophenyl)-4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2437325.png)
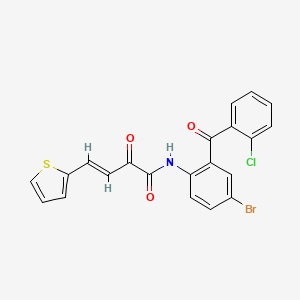
![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2437328.png)
![N-{3-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2437329.png)